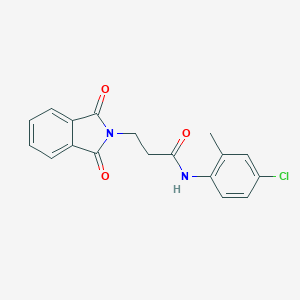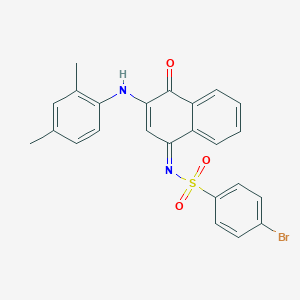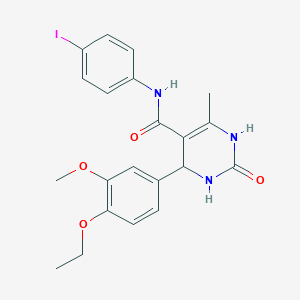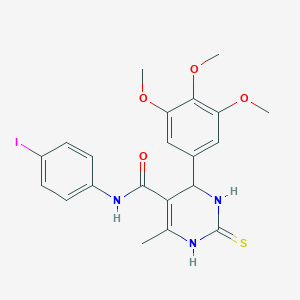
N-(4-chloro-2-methylphenyl)-3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-chloro-2-methylphenyl)-3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanamide is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is also known as MLN4924, and it has been shown to have a variety of effects on biological systems.
Mecanismo De Acción
The mechanism of action of N-(4-chloro-2-methylphenyl)-3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanamide involves the inhibition of a protein called NEDD8-activating enzyme (NAE). This enzyme is involved in the process of protein degradation, and its inhibition can lead to the accumulation of proteins that are important for cell survival.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-(4-chloro-2-methylphenyl)-3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanamide include the induction of cell cycle arrest, apoptosis, and senescence. These effects are thought to be mediated by the accumulation of proteins that are important for these processes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using N-(4-chloro-2-methylphenyl)-3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanamide in lab experiments is its specificity for NAE inhibition. This allows researchers to study the effects of NAE inhibition on various biological processes without the confounding effects of other proteins.
One limitation of using N-(4-chloro-2-methylphenyl)-3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanamide in lab experiments is its potential toxicity. This compound has been shown to have cytotoxic effects on some cell types, and caution should be taken when working with this compound.
Direcciones Futuras
There are several future directions for research on N-(4-chloro-2-methylphenyl)-3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanamide. One direction is the development of more specific NAE inhibitors that can be used to study the effects of NAE inhibition on specific biological processes.
Another direction is the study of the effects of NAE inhibition on non-cancerous cells. This could provide insight into the potential toxicity of NAE inhibitors and their potential use in therapeutic applications.
Finally, the combination of NAE inhibitors with other anti-cancer agents could be explored as a potential strategy for the treatment of cancer.
Métodos De Síntesis
The synthesis of N-(4-chloro-2-methylphenyl)-3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanamide involves several steps. The first step is the preparation of the starting material, which is 4-chloro-2-methylphenylamine. This compound is then reacted with ethyl acetoacetate to form the intermediate product, which is then further reacted with phthalic anhydride to form the final product.
Aplicaciones Científicas De Investigación
N-(4-chloro-2-methylphenyl)-3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanamide has been studied extensively for its potential applications in scientific research. This compound has been shown to have anti-cancer properties, and it has been studied in the context of various types of cancer, including leukemia, lymphoma, and solid tumors.
Propiedades
Fórmula molecular |
C18H15ClN2O3 |
|---|---|
Peso molecular |
342.8 g/mol |
Nombre IUPAC |
N-(4-chloro-2-methylphenyl)-3-(1,3-dioxoisoindol-2-yl)propanamide |
InChI |
InChI=1S/C18H15ClN2O3/c1-11-10-12(19)6-7-15(11)20-16(22)8-9-21-17(23)13-4-2-3-5-14(13)18(21)24/h2-7,10H,8-9H2,1H3,(H,20,22) |
Clave InChI |
OWGQMPXVFMWESY-UHFFFAOYSA-N |
SMILES |
CC1=C(C=CC(=C1)Cl)NC(=O)CCN2C(=O)C3=CC=CC=C3C2=O |
SMILES canónico |
CC1=C(C=CC(=C1)Cl)NC(=O)CCN2C(=O)C3=CC=CC=C3C2=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![7-[3-(benzyloxy)phenyl]-2-(2-chlorophenyl)-5-methyl-N-(2-pyridinyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B285058.png)
![N-[(1Z)-3-[(2,4-dimethylphenyl)amino]-4-oxonaphthalen-1(4H)-ylidene]thiophene-2-sulfonamide](/img/structure/B285063.png)




![N-(naphthalen-2-ylsulfonyl)-N-(6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)benzamide](/img/structure/B285069.png)
![4-chloro-N-(2,4-dimethylbenzenesulfonyl)-N-{8-oxatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,5-tetraen-4-yl}benzamide](/img/structure/B285072.png)
![4-[4-(benzyloxy)-3-methoxyphenyl]-N-(4-iodophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxamide](/img/structure/B285074.png)




![7-(4-cyanophenyl)-N-(4-fluorophenyl)-5-methyl-2-(2-thienyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B285085.png)